4-Ethylcyclohexanol

Description

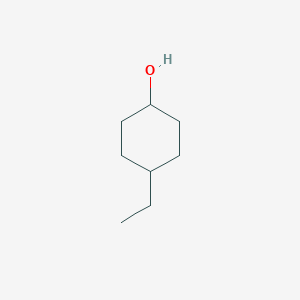

Structure

3D Structure

Properties

IUPAC Name |

4-ethylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-2-7-3-5-8(9)6-4-7/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVTKUJWGFBADIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196485, DTXSID101312435, DTXSID301314013 | |

| Record name | 4-Ethylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Ethylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Ethylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4534-74-1, 19781-62-5, 19781-61-4 | |

| Record name | 4-Ethylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4534-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004534741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethylcyclohexanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethylcyclohexanol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4534-74-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Ethylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Ethylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-Ethylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans 4-Ethylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYLCYCLOHEXANOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WX4RJ6FFB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-ETHYLCYCLOHEXANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8GG7C6AP2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Ethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 4-ethylcyclohexanol, a valuable intermediate in various chemical and pharmaceutical applications. The document details three core synthetic pathways: catalytic hydrogenation of 4-ethylphenol, reduction of 4-ethylcyclohexanone, and the Grignard reaction of cyclohexanone with an ethylating agent. Each method is presented with its reaction mechanism, a detailed experimental protocol, and a summary of quantitative data to facilitate comparison and implementation in a laboratory setting.

Catalytic Hydrogenation of 4-Ethylphenol

The catalytic hydrogenation of 4-ethylphenol is a direct and efficient method for the synthesis of this compound. This process involves the reduction of the aromatic ring of 4-ethylphenol using hydrogen gas in the presence of a metal catalyst.

Mechanism:

The reaction proceeds through a widely accepted mechanism involving the initial adsorption of 4-ethylphenol onto the catalyst surface. The aromatic ring is then sequentially hydrogenated, often proceeding through a 4-ethylcyclohexanone intermediate which is subsequently reduced to the final this compound product. The choice of catalyst and reaction conditions can influence the rate and selectivity of the reaction.

Caption: Mechanism of 4-Ethylphenol Hydrogenation.

Experimental Protocol:

A general procedure for the catalytic hydrogenation of a phenol derivative is as follows[1]:

-

Catalyst Preparation: A supported catalyst, such as 5% Ruthenium on Titania (Ru/TiO₂), is prepared using a precipitation-reduction method.

-

Reaction Setup: A high-pressure autoclave (e.g., Parr Instrumental Co. USA) is charged with a solution of 4-ethylphenol in a suitable solvent (e.g., deionized water or ethanol) and the catalyst. For a typical lab-scale reaction, 50 ml of a stock solution of the phenol is used with a fixed quantity of the catalyst[1].

-

Inerting: The autoclave is sealed and purged several times with hydrogen gas to remove any air.

-

Reaction Conditions: The mixture is heated to the desired temperature (e.g., 373 K) and pressurized with hydrogen to the target pressure (e.g., 2 MPa). The reaction is stirred vigorously (e.g., 1200 rpm) to ensure good mixing[1].

-

Monitoring: The reaction progress is monitored by taking samples periodically and analyzing them by gas chromatography. The hydrogen pressure is maintained throughout the reaction.

-

Work-up: Upon completion, the reactor is cooled, and the pressure is released. The reaction mixture is filtered to remove the catalyst. The filtrate is then subjected to extraction and distillation to isolate the pure this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Catalyst | 5% Ru/TiO₂ | [1] |

| Temperature | 373 K | [1] |

| Hydrogen Pressure | 2 MPa | [1] |

| Reaction Time | 60 minutes | [1] |

| Conversion of Phenol | >95% | [1] |

| Selectivity to Cyclohexanol | High (specific value for 4-ethylphenol not provided) | [1] |

Reduction of 4-Ethylcyclohexanone

The reduction of 4-ethylcyclohexanone offers a highly selective route to this compound. This method employs reducing agents to convert the ketone functional group into a secondary alcohol. Sodium borohydride (NaBH₄) is a commonly used, mild, and selective reducing agent for this transformation.

Mechanism:

The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of 4-ethylcyclohexanone. This forms an alkoxide intermediate, which is subsequently protonated during the work-up step to yield this compound.

Caption: Mechanism of 4-Ethylcyclohexanone Reduction.

Experimental Protocol:

A representative procedure for the reduction of a cyclohexanone derivative with sodium borohydride is as follows[2][3]:

-

Reactant Preparation: In a suitable flask (e.g., a large test tube or Erlenmeyer flask), dissolve 4-ethylcyclohexanone in methanol. For instance, 0.9 mL of 2-methylcyclohexanone was dissolved in 4 mL of methanol in a similar experiment[3].

-

Cooling: Cool the solution in an ice-water bath.

-

Addition of Reducing Agent: Carefully add sodium borohydride in small portions to the cooled solution. A typical molar ratio would be a slight excess of NaBH₄ to the ketone. For example, 0.15 g of NaBH₄ was used for approximately 7.4 mmol of 2-methylcyclohexanone[3].

-

Reaction: Stir the mixture in the ice bath for a specified period (e.g., 5 minutes after the initial vigorous reaction subsides), then allow it to warm to room temperature and continue stirring (e.g., for 20 minutes)[3].

-

Work-up: Decompose the excess borohydride and the borate esters by adding an aqueous solution of sodium hydroxide (e.g., 3 M NaOH) followed by water.

-

Extraction: Extract the product from the aqueous mixture using an organic solvent such as dichloromethane. Perform multiple extractions to maximize the yield.

-

Drying and Isolation: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent by rotary evaporation to obtain the crude this compound. Further purification can be achieved by distillation or chromatography.

Quantitative Data:

| Parameter | Value | Reference |

| Reducing Agent | Sodium Borohydride (NaBH₄) | [2][3] |

| Solvent | Methanol | [2][3] |

| Temperature | 0 °C to Room Temperature | [3] |

| Yield | ~85-95% (based on similar reductions) | [2] |

Grignard Reaction with Cyclohexanone

The Grignard reaction provides a powerful method for forming a new carbon-carbon bond and synthesizing this compound from cyclohexanone. This reaction involves the use of an ethyl Grignard reagent, such as ethylmagnesium bromide.

Mechanism:

The Grignard reagent, acting as a strong nucleophile, attacks the electrophilic carbonyl carbon of cyclohexanone. This addition reaction breaks the pi bond of the carbonyl group and forms a new carbon-ethyl bond, resulting in a magnesium alkoxide intermediate. Subsequent acidic work-up protonates the alkoxide to yield the tertiary alcohol, 1-ethylcyclohexanol. To obtain this compound, a different starting material would be necessary, such as 4-bromocyclohexanone which would first be converted to a Grignard reagent and then reacted with acetaldehyde, or a more complex multi-step synthesis. A more direct, though less common, approach would be the reaction of an ethyl Grignard reagent with a protected 4-hydroxycyclohexanone, followed by deprotection. For the purpose of this guide, we will illustrate the analogous and more common synthesis of 1-ethylcyclohexanol from cyclohexanone.

Caption: Mechanism of Grignard Reaction with Cyclohexanone.

Experimental Protocol (for 1-Ethylcyclohexanol):

The following is a general procedure for a Grignard reaction to synthesize a tertiary alcohol from a ketone[4]:

-

Grignard Reagent Preparation: Prepare ethylmagnesium bromide by reacting ethyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: In a separate flask, dissolve cyclohexanone in anhydrous diethyl ether and cool it in an ice bath.

-

Grignard Addition: Slowly add the prepared ethylmagnesium bromide solution to the stirred cyclohexanone solution. The temperature should be maintained at a low level during the addition.

-

Reaction: After the addition is complete, the reaction mixture is typically stirred for a period at room temperature to ensure completion.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid (e.g., HCl). This step protonates the alkoxide and dissolves the magnesium salts.

-

Extraction: The product is extracted into an organic solvent like diethyl ether. The organic layer is separated from the aqueous layer.

-

Washing and Drying: The organic layer is washed with brine (saturated NaCl solution) and then dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

Isolation: The solvent is removed by rotary evaporation, and the resulting crude 1-ethylcyclohexanol can be purified by distillation under reduced pressure.

Quantitative Data (for analogous reactions):

| Parameter | Value | Reference |

| Reagents | Cyclohexanone, Ethylmagnesium Bromide | [4] |

| Solvent | Anhydrous Diethyl Ether | [4] |

| Temperature | 0 °C to Room Temperature | [5] |

| Yield | Typically high (>80%) for Grignard additions to ketones | [6] |

Experimental Workflows

Caption: Comparative Experimental Workflows.

References

- 1. saspublishers.com [saspublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. How is 1-ethylcyclohexanol synthesized from cyclohexanone? | Filo [askfilo.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-Ethylcyclohexanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Ethylcyclohexanol, a key intermediate in various chemical syntheses. The document details the analysis of its structural features using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide includes detailed experimental protocols, quantitative data summaries, and visual representations of analytical workflows and logical relationships between spectroscopic techniques.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for this compound. The data is a composite from various spectroscopic databases and may represent a mixture of cis and trans isomers.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.4 - 4.1 | Multiplet | 1H | H-1 (CH-OH) |

| ~1.0 - 2.0 | Multiplet | 10H | Cyclohexyl protons |

| ~1.2 - 1.4 | Multiplet | 2H | -CH₂-CH₃ |

| ~0.8 - 1.0 | Triplet | 3H | -CH₂-CH₃ |

| ~1.5 - 2.5 | Broad Singlet | 1H | -OH |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| ~67 - 71 | C-1 (CH-OH) |

| ~30 - 40 | Cyclohexyl carbons |

| ~29 | -CH₂-CH₃ |

| ~11 | -CH₂-CH₃ |

Table 3: IR Spectroscopic Data for this compound [1][2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Strong, Broad | O-H stretch (intermolecular hydrogen bonding) |

| ~2920 - 2960 | Strong | C-H stretch (sp³ hybridized) |

| ~2850 - 2870 | Strong | C-H stretch (sp³ hybridized) |

| ~1450 - 1470 | Medium | C-H bend (CH₂) |

| ~1000 - 1100 | Strong | C-O stretch |

Table 4: Mass Spectrometry Data for this compound [3][4]

| m/z | Relative Intensity | Possible Fragment |

| 128 | Low | [M]⁺ (Molecular Ion) |

| 110 | Moderate | [M - H₂O]⁺ |

| 99 | Moderate | [M - C₂H₅]⁺ |

| 81 | High | [C₆H₉]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse program.

-

Typical spectral width: 0-12 ppm.

-

Number of scans: 8-16.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program.

-

Typical spectral width: 0-220 ppm.

-

Number of scans: 128 or more to achieve adequate signal-to-noise ratio.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, it can be analyzed neat. Place a drop of the sample between two KBr or NaCl plates to form a thin film. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or clean ATR crystal.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final infrared spectrum. Identify the characteristic absorption bands corresponding to the functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Injector: Split/splitless injector, typically at 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: Typically 230 °C.

-

Quadrupole Temperature: Typically 150 °C.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and the major fragment ions.

Visualized Workflows and Relationships

The following diagrams illustrate the general workflow for spectroscopic data analysis and the logical connections between the different spectroscopic techniques for the structural elucidation of this compound.

References

4-Ethylcyclohexanol solubility in different organic solvents

An In-depth Technical Guide to the Solubility of 4-Ethylcyclohexanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the fundamental principles governing its solubility, provides a detailed experimental protocol for its determination, and presents expected qualitative solubility based on the physicochemical properties of analogous compounds.

Introduction to this compound

This compound (CAS No: 4534-74-1) is a cyclic alcohol with the molecular formula C₈H₁₆O.[1][2] Its structure consists of a cyclohexane ring substituted with an ethyl group and a hydroxyl group. This structure imparts both hydrophobic (the cyclohexane and ethyl moieties) and hydrophilic (the hydroxyl group) characteristics, which dictate its solubility profile. It is generally described as being soluble in organic solvents and sparingly soluble in water.[1][3] Understanding its solubility is crucial for its application as an intermediate in organic synthesis, a potential solvent, and in the formulation of various chemical products.[1][3]

Expected Solubility Profile

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. This information is based on the solubility of similar compounds, such as cyclohexanol and other alkyl-substituted cyclohexanols, and should be confirmed by experimental determination.

Table 1: Expected Qualitative Solubility of this compound in Various Organic Solvents at Ambient Temperature

| Solvent Class | Solvent Name | Polarity | Expected Solubility | Rationale |

| Alcohols | Methanol | Polar Protic | Miscible | The hydroxyl group of this compound can form strong hydrogen bonds with methanol. |

| Ethanol | Polar Protic | Miscible | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. | |

| Isopropanol | Polar Protic | Miscible | The branching of isopropanol does not significantly hinder its ability to solvate this compound. | |

| n-Butanol | Polar Protic | Miscible | Although less polar than shorter-chain alcohols, butanol is still expected to be fully miscible. | |

| Ketones | Acetone | Polar Aprotic | Miscible | The carbonyl group of acetone can act as a hydrogen bond acceptor for the hydroxyl group of this compound. |

| Ethers | Diethyl Ether | Nonpolar | Soluble | The nonpolar character of the ethyl and cyclohexane groups of this compound promotes solubility in diethyl ether. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | THF is a polar ether and is expected to be a good solvent for this compound. | |

| Esters | Ethyl Acetate | Polar Aprotic | Soluble | Ethyl acetate has both polar and nonpolar characteristics, making it a suitable solvent. |

| Aromatic Hydrocarbons | Toluene | Nonpolar | Soluble | The nonpolar cyclohexane and ethyl groups will interact favorably with the nonpolar aromatic ring of toluene. |

| Aliphatic Hydrocarbons | n-Hexane | Nonpolar | Soluble | The nonpolar nature of hexane makes it a good solvent for the nonpolar regions of this compound. |

| Cyclohexane | Nonpolar | Soluble | The structural similarity between the cyclohexane rings of the solute and solvent should lead to high solubility. |

Disclaimer: The data presented in this table is an estimation based on chemical principles and the properties of analogous compounds. For precise quantitative data, experimental verification is required.

Factors Influencing Solubility

The solubility of this compound is influenced by several key factors:

-

Polarity of the Solvent: As a molecule with both polar and nonpolar regions, this compound's solubility will be highest in solvents of intermediate polarity or in those that can effectively interact with both its hydroxyl group and its hydrocarbon structure.

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. While this compound is a liquid at room temperature, understanding the effect of temperature on its miscibility with various solvents is important for many applications.

-

Intermolecular Forces: The ability of the solvent and solute to form favorable intermolecular interactions (hydrogen bonds, dipole-dipole interactions, and van der Waals forces) is the primary driver of solubility.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the isothermal shake-flask method, which is a reliable technique for measuring solubility.

4.1. Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled water bath or incubator

-

Glass vials or flasks with airtight seals

-

Magnetic stirrer and stir bars or a mechanical shaker

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or other suitable analytical instrument (e.g., HPLC, refractometer)

4.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The excess solute is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled bath or shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a settling period (e.g., 2-4 hours) to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask.

-

Record the exact volume of the filtrate.

-

Dilute the filtered sample to a known volume with the same solvent.

-

-

Analysis:

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as gas chromatography.

-

Prepare a series of standard solutions of this compound in the respective solvent and generate a calibration curve.

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not widely published, its molecular structure provides a strong basis for predicting its solubility behavior. It is expected to be readily soluble in a wide range of common organic solvents due to its combination of a polar hydroxyl group and a nonpolar hydrocarbon structure. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust methodology for their determination. Such data is invaluable for researchers, scientists, and drug development professionals in optimizing reaction conditions, developing formulations, and designing purification processes.

References

An In-depth Technical Guide on the Cis/Trans Isomerism in 4-Ethylcyclohexanol

Introduction

4-Ethylcyclohexanol is a disubstituted cyclohexane that serves as an excellent model for understanding the principles of cis/trans isomerism and conformational analysis in cyclic systems. It exists as two distinct stereoisomers, cis-4-ethylcyclohexanol and trans-4-ethylcyclohexanol, which arise from the relative orientation of the ethyl and hydroxyl groups on the cyclohexane ring. The specific geometry of these isomers dictates their three-dimensional shape, which in turn influences their physical properties, reactivity, and biological interactions. This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core concepts of isomerism in this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key structural and procedural aspects.

Stereochemistry and Conformational Analysis

The cyclohexane ring is not planar and preferentially adopts a low-energy chair conformation to minimize angle and torsional strain. In this conformation, the substituents at each carbon atom can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). The interconversion between two chair conformations, known as a ring flip, results in the exchange of axial and equatorial positions.

Conformational Preferences of cis- and trans-4-Ethylcyclohexanol

The relative stability of the chair conformers for each isomer is determined by the steric strain experienced by the substituents. The most significant destabilizing interaction is the 1,3-diaxial interaction, which is the steric repulsion between an axial substituent and the axial hydrogens on the same side of the ring. Consequently, substituents, particularly bulky ones, preferentially occupy the more spacious equatorial position.

-

trans-4-Ethylcyclohexanol : In the trans isomer, the ethyl and hydroxyl groups are on opposite sides of the ring. This allows for a chair conformation where both substituents can simultaneously occupy equatorial positions (diequatorial). The alternative chair conformer, resulting from a ring flip, would place both groups in the highly unfavorable axial positions (diaxial). Due to the significant steric strain in the diaxial form, the equilibrium lies heavily towards the diequatorial conformer, making it the most stable conformation of the trans isomer.

-

cis-4-Ethylcyclohexanol : In the cis isomer, the ethyl and hydroxyl groups are on the same side of the ring. In any chair conformation, one substituent must be axial while the other is equatorial. A ring flip interconverts these positions. The relative stability of the two chair conformers of the cis isomer depends on the relative steric bulk of the ethyl and hydroxyl groups.

Thermodynamic Stability and A-Values

The energetic preference for a substituent to be in the equatorial position is quantified by its A-value, which is the change in Gibbs free energy (ΔG°) for the equilibrium between the axial and equatorial conformers of a monosubstituted cyclohexane. A larger A-value indicates a greater preference for the equatorial position.

Table 1: Conformational A-Values for Substituents

| Substituent | A-Value (kcal/mol) |

| Ethyl (-CH₂CH₃) | 1.79 |

| Hydroxyl (-OH) | 0.87 |

Based on these A-values, the ethyl group has a stronger preference for the equatorial position than the hydroxyl group.

-

The most stable conformer of trans-4-ethylcyclohexanol is the diequatorial form, which has no significant 1,3-diaxial interactions involving the substituents.

-

The most stable conformer of cis-4-ethylcyclohexanol will have the bulkier ethyl group in the equatorial position and the smaller hydroxyl group in the axial position.

Therefore, the trans isomer is thermodynamically more stable than the cis isomer. The Gibbs free energy difference between the most stable conformers of the cis and trans isomers is approximately the A-value of the hydroxyl group, which is about 0.87 kcal/mol.

Caption: Conformational equilibrium in cis- and trans-4-ethylcyclohexanol.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the catalytic hydrogenation of 4-ethylphenol. This reaction typically produces a mixture of the cis and trans isomers.

Materials:

-

4-Ethylphenol

-

Palladium on carbon (5% Pd/C)

-

Ethanol

-

Hydrogen gas source

-

Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

-

Filter aid (e.g., Celite®)

Procedure:

-

In a suitable reaction vessel, dissolve 4-ethylphenol in ethanol.

-

Carefully add the 5% Pd/C catalyst to the solution. The amount of catalyst is typically 1-5% by weight of the 4-ethylphenol.

-

Seal the reaction vessel and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) or maintain a positive pressure with a hydrogen balloon.

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product, a mixture of cis- and trans-4-ethylcyclohexanol.

A Technical Guide to the Separation of 4-Ethylcyclohexanol Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core techniques for the separation of 4-Ethylcyclohexanol stereoisomers. Given the limited availability of published data for this specific compound, this guide combines the available information with established principles and methodologies for analogous cyclohexanol derivatives. The protocols and data presented herein serve as a robust foundation for the development and optimization of separation methods for this compound.

Introduction to the Stereochemistry of this compound

This compound is a chiral molecule possessing two stereogenic centers, at carbon 1 (C1), bearing the hydroxyl group, and carbon 4 (C4), bearing the ethyl group. This gives rise to four possible stereoisomers, which exist as two pairs of enantiomers. These stereoisomers are also classified as cis and trans diastereomers based on the relative orientation of the hydroxyl and ethyl groups on the cyclohexane ring.

-

Trans Isomers: The hydroxyl and ethyl groups are on opposite sides of the ring. This pair consists of the (1R, 4R) and (1S, 4S) enantiomers.

-

Cis Isomers: The hydroxyl and ethyl groups are on the same side of the ring. This pair consists of the (1R, 4S) and (1S, 4R) enantiomers.

The separation of these stereoisomers is crucial in various fields, particularly in pharmaceutical development, where the biological activity and toxicological profiles of different stereoisomers can vary significantly. This guide will focus on the two primary challenges in separating these isomers: the separation of diastereomers (cis from trans) and the resolution of the enantiomeric pairs.

Separation of Diastereomers (cis/trans)

The cis and trans diastereomers of this compound have different physical and chemical properties, which allows for their separation using standard chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

A study has demonstrated the successful separation of cis and trans-4-ethylcyclohexanol using a Metal-Organic Framework (MOF) as a stationary phase in HPLC. The MIL-125(Ti) framework exhibited high selectivity and resolution for these diastereomers[1].

Table 1: HPLC Separation of this compound Diastereomers

| Stationary Phase | Mobile Phase | Analytes | Observations | Reference |

| MIL-125(Ti) | Not Specified | cis/trans-4-Ethylcyclohexanol | High selectivity and resolution, with the trans isomer eluting first. | [1] |

This protocol is based on the successful separation using a MOF stationary phase and can be adapted for method development.

-

Column Preparation: A slurry of the MIL-125(Ti) stationary phase is packed into an HPLC column.

-

Mobile Phase: A suitable mobile phase, likely a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar modifier (e.g., isopropanol), should be selected and optimized.

-

Sample Preparation: A solution of the cis/trans-4-Ethylcyclohexanol mixture is prepared in the mobile phase at a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Temperature: 25 °C

-

Detection: Refractive Index (RI) or UV detector (if derivatized).

-

-

Injection and Analysis: Inject the sample and monitor the elution profile to determine the retention times and resolution of the cis and trans isomers.

Gas Chromatography (GC)

Gas chromatography is another effective technique for the separation of diastereomers of substituted cyclohexanols. The separation is based on the differences in boiling points and interactions with the stationary phase.

This protocol is based on general methods for the GC analysis of similar compounds.

-

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5, HP-5MS) is suitable.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Temperature Program:

-

Initial Temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Final Temperature: 200 °C, hold for 5 minutes.

-

-

Injector and Detector:

-

Injector Temperature: 250 °C

-

Detector (FID) Temperature: 250 °C

-

-

Sample Preparation: A dilute solution of the isomer mixture in a volatile solvent (e.g., dichloromethane).

Resolution of Enantiomers

The separation of enantiomers requires a chiral environment, which can be achieved through the use of chiral stationary phases in chromatography or by derivatization with a chiral resolving agent.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving successful resolution. Polysaccharide-based CSPs are often effective for the resolution of chiral alcohols.

Table 2: Recommended Chiral Stationary Phases for Alcohols

| CSP Type | Common Trade Names | Potential for this compound |

| Polysaccharide-based (Cellulose and Amylose derivatives) | Chiralcel OD-H, Chiralpak AD-H | High |

| Cyclodextrin-based | Cyclobond | Moderate |

This protocol provides a starting point for the enantiomeric resolution of the separated cis and trans isomers of this compound.

-

Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H).

-

Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize resolution and retention times.

-

Sample Preparation: A solution of the enantiomerically pure diastereomer (either cis or trans) in the mobile phase.

-

Chromatographic Conditions:

-

Flow Rate: 0.5 - 1.0 mL/min

-

Temperature: 25 °C

-

Detection: RI or UV (if derivatized).

-

-

Analysis: The elution order of the enantiomers will depend on the specific CSP and the absolute configuration of the analytes.

Chiral Gas Chromatography (GC)

Chiral GC, often requiring derivatization of the alcohol, can also be employed for enantiomeric separation.

-

Derivatization: React the separated cis or trans-4-Ethylcyclohexanol with a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), to form diastereomeric esters.

-

Column: A standard non-chiral capillary column (e.g., DB-5).

-

Temperature Program: An optimized temperature program to separate the resulting diastereomeric esters.

-

Analysis: The separated peaks of the diastereomeric derivatives correspond to the individual enantiomers of the original alcohol.

Enzymatic Resolution

Enzymatic resolution is a highly selective method for separating enantiomers. Lipases are commonly used to catalyze the enantioselective acylation of racemic alcohols.

-

Reaction Setup: In a suitable organic solvent (e.g., toluene), dissolve the racemic mixture of one of the this compound diastereomers.

-

Enzyme: Add a lipase, such as Candida antarctica lipase B (CAL-B).

-

Acylating Agent: Add an acyl donor, such as vinyl acetate.

-

Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by GC or HPLC.

-

Work-up: Once approximately 50% conversion is reached, stop the reaction and separate the acylated enantiomer from the unreacted enantiomer using column chromatography.

Visualizing the Separation Workflow

The following diagrams illustrate the logical workflow for the complete separation of all four stereoisomers of this compound.

Caption: Workflow for the separation of this compound stereoisomers.

Conclusion

The separation of this compound stereoisomers is a multi-step process that requires a combination of techniques. While specific, detailed protocols for this compound are not widely published, the methodologies outlined in this guide for analogous compounds provide a strong foundation for developing effective separation strategies. The successful separation of the cis and trans diastereomers, followed by the chiral resolution of the resulting enantiomeric pairs, will enable the isolation of all four pure stereoisomers for further study and application. Method development and optimization will be key to achieving high purity and yield for each stereoisomer.

References

An In-Depth Technical Guide to the Reaction Kinetics of 4-Ethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for studying the reaction kinetics of 4-ethylcyclohexanol. Due to a lack of specific published kinetic data for this compound, this guide leverages data from analogous substituted cyclohexanols and related alcohols to provide a robust framework for experimental design and data interpretation in the context of drug development and organic synthesis.

Dehydration of this compound

The acid-catalyzed dehydration of this compound is a classic elimination reaction that proceeds via an E1 or E2 mechanism, depending on the reaction conditions, to yield primarily 4-ethylcyclohexene. Understanding the kinetics of this reaction is crucial for optimizing the synthesis of this important intermediate.

Reaction Pathway

The dehydration of this compound typically follows an E1 mechanism in the presence of a strong, non-nucleophilic acid. The hydroxyl group is first protonated to form a good leaving group (water). The departure of water results in the formation of a secondary carbocation, which then loses a proton from an adjacent carbon to form the alkene.

Caption: Acid-catalyzed E1 dehydration of this compound.

Experimental Protocol: Dehydration of a 4-Alkylcyclohexanol

This protocol is adapted from the dehydration of 2-methylcyclohexanol and can be modified for this compound.[1]

-

Apparatus Setup: Assemble a fractional distillation apparatus. Place a 25 mL round-bottom flask in a heating mantle or sand bath. Use a test tube as the receiving flask.

-

Reactant Mixture: To the round-bottom flask, add 6 mL of 2-methylcyclohexanol (or this compound), 5 mL of 85% phosphoric acid, and a boiling stone.

-

Distillation: Slowly heat the flask to boiling. Control the heating rate to maintain the temperature of the distillate vapor below 100°C.

-

Product Collection: Continue distillation until approximately 4 mL of product has been collected. A small amount of water may co-distill and form a separate layer at the bottom of the receiving tube.

-

Workup: Remove the water layer using a dropper. Dry the organic layer over anhydrous sodium sulfate or calcium chloride for 5-10 minutes.

-

Purification: Filter the dried product through a cotton plug into a clean, pre-weighed vial.

-

Analysis: Analyze the product composition and purity using gas chromatography (GC).

Quantitative Kinetic Data (Analogous Systems)

The following table summarizes kinetic data for the dehydration of related cyclohexanols. These values can serve as a baseline for estimating the reactivity of this compound.

| Alcohol | Catalyst | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |

| Cyclohexanol | H3PO4 | 160-200 | - | 157 | [2] |

| Cyclohexanol | HBEA Zeolite | - | - | 158 | [2] |

| cis-4-t-Butylcyclohexanol | Hydrothermal | 250 | 0.057 h⁻¹ | - | [3] |

| trans-4-t-Butylcyclohexanol | Hydrothermal | 250 | 0.015 h⁻¹ | - | [3] |

Oxidation of this compound

The oxidation of this compound to 4-ethylcyclohexanone is a key transformation in organic synthesis. The kinetics of this reaction are highly dependent on the oxidizing agent and reaction conditions.

Reaction Workflow

A general workflow for studying the kinetics of this compound oxidation involves careful control of reactant concentrations and temperature, followed by monitoring the disappearance of the reactant or the appearance of the product over time.

Caption: General experimental workflow for alcohol oxidation kinetic studies.

Experimental Protocol: Oxidation of an Alcohol with Potassium Permanganate

This protocol is a general method for alcohol oxidation and can be adapted for this compound.[4][5]

-

Reaction Setup: Place a known concentration of the alcohol (e.g., this compound) and sulfuric acid in a temperature-controlled reaction vessel.

-

Initiation: Add a standardized solution of potassium permanganate to initiate the reaction. The total volume should be kept constant.

-

Monitoring: Follow the course of the reaction by measuring the absorbance of the unreacted permanganate ion at 520 nm using a spectrophotometer at various time intervals.

-

Data Analysis: Under pseudo-first-order conditions (alcohol in large excess), a plot of the logarithm of the permanganate concentration (or absorbance) versus time should be linear. The slope of this line gives the pseudo-first-order rate constant.

-

Product Identification: The product, 4-ethylcyclohexanone, can be identified by forming its 2,4-dinitrophenylhydrazone derivative.[6]

Quantitative Kinetic Data (Analogous Systems)

| Oxidant | Substrate | Key Findings | Reference |

| Potassium Permanganate | Ester | First order with respect to both oxidant and substrate. | [4] |

| Acidified Dichromate(VI) | Primary/Secondary Alcohols | Reaction rate is dependent on the alcohol structure (primary vs. secondary). | [7] |

Esterification of this compound

Esterification is a reversible reaction between an alcohol and a carboxylic acid, typically catalyzed by a strong acid. The kinetics are influenced by temperature, reactant concentrations, and the catalyst used.

Logical Relationship in Esterification Kinetics

The determination of kinetic parameters in esterification studies follows a logical progression from experimental data to a kinetic model.

Caption: Logical flow for determining esterification kinetic parameters.

Experimental Protocol: Esterification of an Alcohol

This is a general protocol for studying the kinetics of acid-catalyzed esterification in a batch reactor.[8][9][10]

-

Reactor Setup: Use a three-necked flask equipped with a magnetic stirrer and a reflux condenser, placed in a constant temperature bath.

-

Reactant Charging: Charge the carboxylic acid (e.g., acetic acid) and the catalyst (e.g., sulfuric acid) into the reactor. Once the desired temperature is reached, add the alcohol (this compound). This is considered time zero.

-

Sampling: Withdraw samples at regular intervals using a micropipette.

-

Analysis: Analyze the concentration of the carboxylic acid in the samples by titration with a standard solution of sodium hydroxide. Alternatively, the water content can be monitored using a Karl Fischer titrator.[11]

-

Kinetic Analysis: Use the integral method of data analysis to determine the reaction order and rate constants.

Quantitative Kinetic Data (Analogous Systems)

The following table presents kinetic data for the esterification of simple alcohols with acetic acid, which can be used as a reference for studies involving this compound.

| Alcohol | Carboxylic Acid | Catalyst | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |

| Ethanol | Acetic Acid | Sulfuric Acid | 50 | 0.0812 (units not specified) | - | [8] |

| Ethanol | Acetic Acid | Sulfuric Acid | 60 | 0.105 (units not specified) | - | [8] |

| Isopropyl Alcohol | Acetic Acid | Amberlyst 36 | 60-80 | - | - | [12] |

| Ethanol | Palmitic Acid | Brønsted Acidic Ionic Liquid | 80-110 | Varies with temp. | - | [11] |

This guide provides a foundational understanding and practical methodologies for investigating the reaction kinetics of this compound. Researchers are encouraged to adapt these protocols and use the provided analogous data as a starting point for their specific investigations.

References

- 1. Dehydration of an alcohol [cs.gordon.edu]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. orientjchem.org [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. longdom.org [longdom.org]

- 10. oaji.net [oaji.net]

- 11. academic.oup.com [academic.oup.com]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to 4-Ethylcyclohexanol for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethylcyclohexanol, including its commercial availability, physicochemical properties, and a representative synthetic protocol. The information is intended to assist researchers and professionals in sourcing and utilizing this chemical compound in their laboratory and development endeavors.

Commercial Availability

This compound is available from several commercial suppliers, catering to a range of research and development needs. The compound is typically sold as a mixture of cis and trans isomers. Below is a summary of prominent suppliers and their product offerings.

| Supplier | Product Name/Number | Purity/Grade | Available Quantities | CAS Number |

| TCI America | This compound (cis- and trans- mixture) / E0366 | >97.0% (GC) | 25 mL | 4534-74-1 |

| Sigma-Aldrich | This compound, AldrichCPR | Not specified | - | 4534-74-1 |

| AOBChem | 4-Ethyl-1-methylcyclohexanol / 289091 | 95% | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g | 854712-72-4 |

| Santa Cruz Biotechnology | This compound (cis- and trans- mixture) | - | - | 4534-74-1 |

| ChemicalBook | This compound | ≥99% | Inquire | 4534-74-1 |

| Guidechem | This compound | - | Inquire | 4534-74-1 |

| ChemNet | This compound | - | Inquire | 4534-74-1 |

Note: Product availability and specifications are subject to change. Please refer to the suppliers' websites for the most current information.

Physicochemical Properties

A compilation of the key physical and chemical properties of this compound is presented below. This data is essential for experimental design, safety considerations, and analytical method development.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O | [1] |

| Molecular Weight | 128.21 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 83.4-84.4 °C (at 10 mmHg) | [1] |

| Flash Point | 77 °C (170.6 °F) | [1] |

| Density | 0.889 g/cm³ | [1] |

| Refractive Index | 1.461-1.463 | [1] |

| Purity (TCI America) | >97.0% (GC) | [4] |

| Purity (AOBChem - for 4-Ethyl-1-methylcyclohexanol) | 95% | [5] |

Potential Biological Activity (Uncorroborated)

Some commercial suppliers have suggested that this compound may exhibit pharmacological activities, including interactions with dopamine, serotonin, and norepinephrine receptors, as well as effects on fat metabolism. However, a review of peer-reviewed scientific literature did not yield studies to substantiate these claims for this compound itself. Researchers are advised to treat this information with caution and to conduct their own investigations to validate any potential biological effects.

Representative Experimental Protocol: Dehydration of this compound to 4-Ethylcyclohexene

Objective: To synthesize 4-ethylcyclohexene from this compound via acid-catalyzed dehydration.

Materials:

-

This compound

-

85% Phosphoric acid (H₃PO₄)

-

Concentrated Sulfuric acid (H₂SO₄) (catalytic amount)

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Boiling chips

-

Round-bottom flask

-

Distillation apparatus (condenser, receiving flask)

-

Separatory funnel

-

Erlenmeyer flask

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 10 g of this compound and 5 mL of 85% phosphoric acid. Add a few boiling chips. Cautiously add a few drops of concentrated sulfuric acid as a catalyst.

-

Dehydration and Distillation: Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask. Heat the mixture gently. The 4-ethylcyclohexene product will co-distill with water as it is formed. Collect the distillate in a receiving flask cooled in an ice bath.

-

Workup: Transfer the distillate to a separatory funnel. Add an equal volume of saturated sodium chloride solution to the separatory funnel. Shake gently and allow the layers to separate. The aqueous layer will be on the bottom.

-

Separation: Drain and discard the lower aqueous layer.

-

Drying: Transfer the organic layer (4-ethylcyclohexene) to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate to dry the liquid. Swirl the flask occasionally for 10-15 minutes.

-

Final Purification (Optional): If a higher purity product is required, the dried liquid can be decanted or filtered from the sodium sulfate and purified by a final fractional distillation.

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Work in a well-ventilated fume hood.

-

Concentrated acids are corrosive and should be handled with extreme care.

Visualizations

Caption: Workflow for the synthesis of 4-ethylcyclohexene.

Disclaimer: This guide is for informational purposes only and does not constitute professional advice. All laboratory work should be conducted by qualified personnel in accordance with established safety protocols.

References

Methodological & Application

Application Notes and Protocols: 4-Ethylcyclohexanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 4-ethylcyclohexanol as a versatile starting material in organic synthesis. The protocols outlined below cover key transformations, including dehydration, oxidation, and esterification, to yield valuable intermediates for various applications, including the synthesis of fine chemicals, fragrances, and materials for drug development.

Dehydration of this compound to 4-Ethylcyclohexene

The acid-catalyzed dehydration of this compound is a fundamental elimination reaction that produces 4-ethylcyclohexene, a useful intermediate and a common target in undergraduate organic chemistry laboratories. The reaction typically proceeds via an E1 mechanism.[1][2]

Reaction Scheme:

This protocol is adapted from analogous procedures for the dehydration of substituted cyclohexanols.[1][3]

Materials:

-

This compound

-

85% Phosphoric acid (H₃PO₄)

-

Concentrated Sulfuric acid (H₂SO₄)

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂) or Diethyl ether ((C₂H₅)₂O)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 10.0 g of this compound.

-

Carefully add 3.5 mL of 85% phosphoric acid and 1 mL of concentrated sulfuric acid to the flask.

-

Set up a simple distillation apparatus, ensuring the collection flask is cooled in an ice bath.

-

Heat the reaction mixture gently with stirring. The product, 4-ethylcyclohexene, will co-distill with water.

-

Continue the distillation until no more liquid is collected.

-

Transfer the distillate to a separatory funnel and wash with an equal volume of saturated sodium chloride solution to remove any remaining acid.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Decant the dried organic layer and purify by fractional distillation to obtain pure 4-ethylcyclohexene.

Quantitative Data:

| Parameter | Value | Reference |

| Boiling Point of 4-Ethylcyclohexene | 134-135 °C | |

| Expected Yield | 70-85% | Analogous Reactions[1] |

Spectroscopic Data of 4-Ethylcyclohexene:

-

¹³C NMR: Spectral data available.[4]

-

IR Spectrum: Characteristic peaks for C=C stretch (~1650 cm⁻¹) and =C-H stretch (~3020 cm⁻¹).[4]

References

Application Notes and Protocols: 4-Ethylcyclohexanol as a Solvent for Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylcyclohexanol is a cyclic alcohol with potential applications as a solvent in various chemical processes. While its use as a primary solvent for spectroscopic analysis is not widely documented, its physical and chemical properties suggest it may be suitable for specific applications. This document provides an overview of its known properties and extrapolated potential for use in UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. The information is intended to guide researchers in considering this compound as a solvent and to provide general protocols for its use.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for its evaluation as a potential solvent in spectroscopic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆O | [1][2][3] |

| Molecular Weight | 128.21 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow, clear liquid | [4] |

| Density | 0.916 - 0.919 g/mL @ 20°C | [5] |

| Boiling Point | 185.67 °C @ 760 mmHg (estimated) | [5] |

| Melting Point | -15 °C (lit.) | [4] |

| Flash Point | 77.78 °C (172.00 °F) | [5] |

| Refractive Index | 1.4600 - 1.4640 @ 20°C | [5] |

| Solubility in Water | 2024 mg/L @ 25 °C (estimated) | [5] |

Application in UV-Visible Spectroscopy

The utility of a solvent in UV-Visible spectroscopy is primarily determined by its transparency in the UV-Vis region, specifically its UV cutoff wavelength. Below this wavelength, the solvent itself absorbs strongly, rendering it unsuitable for analyzing solutes.

Considerations for this compound:

-

UV Cutoff: There is no direct experimental data available for the UV cutoff of this compound. However, based on structurally similar alcohols like ethanol and propan-2-ol, which have UV cutoffs around 205 nm, it can be inferred that this compound would have a similar cutoff.[6] Cyclohexane, a related non-polar solvent, has a UV cutoff of approximately 195-200 nm.[6] The presence of the hydroxyl group is the primary determinant of the UV cutoff in this region.

-

Potential Applications: Given the estimated UV cutoff, this compound could be a suitable solvent for the analysis of compounds that absorb in the visible region and the near-UV region above approximately 210 nm.

-

Limitations: It would not be suitable for the analysis of compounds that have significant absorption in the far-UV region (below 210 nm).

Protocol for UV-Visible Spectroscopy using this compound

This protocol outlines the general steps for using this compound as a solvent for UV-Visible spectroscopic analysis.

1. Materials:

- This compound (spectroscopic grade, if available)

- Analyte of interest

- Quartz cuvettes (1 cm path length)

- UV-Visible spectrophotometer

2. Procedure:

- Solvent Purity Check:

- Fill a quartz cuvette with this compound.

- Place the cuvette in the sample holder of the spectrophotometer and use an empty beam path as the reference.

- Scan the solvent from 800 nm down to 190 nm to determine its absorbance profile and establish the practical UV cutoff.

- Sample Preparation:

- Prepare a stock solution of the analyte by dissolving a known mass in a specific volume of this compound.

- Prepare a series of dilutions from the stock solution to the desired concentrations for analysis.

- Measurement:

- Use this compound as the blank/reference to zero the spectrophotometer.

- Record the absorbance spectra of the prepared sample solutions.

- Identify the wavelength of maximum absorbance (λmax) for the analyte.

- If performing quantitative analysis, construct a calibration curve by plotting absorbance at λmax versus concentration.

Workflow for UV-Vis Spectroscopy

Caption: Workflow for UV-Vis Spectroscopy.

Application in Infrared Spectroscopy

The suitability of a solvent for IR spectroscopy depends on the presence of "windows" in its spectrum where it does not absorb strongly, allowing for the observation of analyte signals.

Considerations for this compound:

-

Solvent Interference: As an alcohol, this compound will exhibit a very strong and broad O-H stretching absorption in the region of 3200-3500 cm⁻¹.[7] This will obscure the analysis of any functional groups of the analyte that absorb in this region (e.g., N-H stretches, other O-H stretches).

-

C-H and C-O Absorptions: It will also have strong C-H stretching absorptions around 2850-3000 cm⁻¹ and C-O stretching absorptions between 1050-1260 cm⁻¹.[7] These can interfere with the analysis of analytes containing these functional groups.

-

Potential "Windows": There may be transparent regions in the fingerprint region, but a full IR spectrum of pure this compound would be needed to identify these.

-

General Unsuitability: Due to the strong O-H absorption, alcohols are generally not preferred solvents for IR spectroscopy.[8] Solvents like carbon tetrachloride and carbon disulfide are more common due to their broader IR transparency.[8]

Protocol for Infrared Spectroscopy using this compound

If this compound must be used as a solvent for IR spectroscopy (e.g., due to solubility requirements), the following general protocol can be followed.

1. Materials:

- This compound (anhydrous grade is essential)

- Analyte of interest

- Liquid transmission cell (e.g., with NaCl or KBr windows)

- FTIR spectrometer

2. Procedure:

- Background Spectrum:

- Fill the liquid transmission cell with pure, anhydrous this compound.

- Acquire a background spectrum. This will be subtracted from the sample spectrum.

- Sample Preparation:

- Prepare a solution of the analyte in anhydrous this compound. The concentration should be high enough to observe analyte peaks but low enough to minimize solvent peak saturation.

- Measurement:

- Clean and dry the liquid transmission cell.

- Fill the cell with the sample solution.

- Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.

- Data Analysis:

- Identify the characteristic absorption bands of the analyte in the regions where this compound is transparent. Be cautious of regions with strong solvent absorption.

Logical Relationship in IR Solvent Selection

Caption: IR Solvent Selection Logic.

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy

For NMR spectroscopy, deuterated solvents are typically used to avoid large solvent signals that would overwhelm the analyte signals.

Considerations for this compound:

-

Proton Signals: Non-deuterated this compound has a large number of protons that will produce strong signals in a ¹H NMR spectrum, making it unsuitable as a solvent for most applications.

-

Deuterated this compound: The synthesis of deuterated this compound is not commonly reported, and it is not commercially available. The preparation of a deuterated version would be a significant synthetic effort.[9][10][11]

-

Carbon Signals: Similarly, in ¹³C NMR, the eight carbon atoms of this compound will produce signals that could overlap with analyte signals.

-

Potential Niche Applications: In rare cases, a non-deuterated solvent might be used if the analyte signals are in a region of the spectrum where the solvent does not have signals, or for specific types of experiments where solvent suppression techniques are employed. However, this is not a standard practice.

Protocol for NMR Spectroscopy using this compound (Hypothetical, if Deuterated)

This protocol is hypothetical and assumes the availability of deuterated this compound (this compound-d₁₆).

1. Materials:

- Deuterated this compound (e.g., this compound-d₁₆)

- Analyte of interest

- NMR tube

- Internal standard (e.g., TMS)

2. Procedure:

- Sample Preparation:

- Dissolve an appropriate amount of the analyte (typically 1-10 mg for ¹H NMR, 10-50 mg for ¹³C NMR) in approximately 0.5-0.7 mL of deuterated this compound in a clean, dry vial.

- Add a small amount of an internal standard like tetramethylsilane (TMS).

- Transfer the solution to an NMR tube.

- Measurement:

- Insert the NMR tube into the spectrometer.

- Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve homogeneity.

- Acquire the NMR spectrum (¹H, ¹³C, or other nuclei as required).

- Data Processing:

- Process the raw data (Fourier transform, phase correction, baseline correction).

- Reference the spectrum to the internal standard.

Signaling Pathway for NMR Sample Preparation

Caption: NMR Sample Preparation Workflow.

Conclusion

While this compound possesses solvent properties that may be useful in certain chemical applications, its utility as a general-purpose solvent for spectroscopy is limited based on current knowledge. Its probable UV cutoff restricts its use in UV-Vis spectroscopy to the near-UV and visible regions. The strong characteristic absorptions of its hydroxyl and alkyl groups make it a challenging solvent for IR spectroscopy. For NMR spectroscopy, the lack of a commercially available deuterated form is a major obstacle.

Researchers considering this compound as a spectroscopic solvent should first perform preliminary scans to determine its transparency in the spectral region of interest. The protocols provided here offer a general framework for such evaluations. Further research into the specific spectroscopic properties of this compound is needed to fully assess its potential in this field.

References

- 1. This compound (CAS 4534-74-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. 4-ethyl cyclohexanol, 4534-74-1 [thegoodscentscompany.com]

- 6. UV-Visible Absorption Cut-offs for Spectroscopic Solvents - Chiralabs [chiralabsxl.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Which Solvent Is Normally Used In Ir Spectroscopy? Optimize Your Sample Prep For Clearer Results - Kintek Solution [kindle-tech.com]

- 9. Preparation of cyclohexene isotopologues and stereoisotopomers from benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.ucla.edu [chem.ucla.edu]

Application Note: Derivatization of 4-Ethylcyclohexanol for Enhanced Gas Chromatography (GC) Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details protocols for the chemical derivatization of 4-Ethylcyclohexanol to improve its volatility and thermal stability, thereby enabling robust and sensitive analysis by gas chromatography (GC).[1][2][3][4] The primary methods discussed are silylation and acylation, which are common techniques for modifying polar functional groups like hydroxyls prior to GC analysis.[1][2][3] This document provides detailed experimental procedures, expected outcomes, and a summary of typical quantitative data.

Introduction